N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide is a chemical compound synthesized for various applications in scientific research. Its specific attributes make it a subject of interest in molecular studies and chemical analysis.
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions, typically starting with a base compound and undergoing processes like acylation, ethylation, and condensation. For instance, Gong Fenga (2007) synthesized a related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, using a sequence of reduction, acetylation, ethylation, and condensation with an overall yield of 77% (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of such acetamide compounds is often characterized by specific bond parameters and crystal systems. B. Gowda et al. (2007) described the molecular conformation and crystallization of N‐(2,6‐Dimethylphenyl)‐2,2,2‐trimethylacetamide, noting its orthorhombic crystal system and intermolecular hydrogen bonding (B. Gowda et al., 2007).
Chemical Reactions and Properties
Acetamides like N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide often exhibit unique reactivity due to their functional groups. The reactions might include processes like transsilylation, as seen in the study by A. Nikonov et al. (2016), where N-(2-hydroxyphenyl)acetamide underwent transsilylation by chloro(chloromethyl)dimethylsilane (A. Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamides can be deduced from their crystalline structure and intermolecular interactions. For instance, the study by B. Gowda et al. (2007) on 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide highlighted its molecular geometry and hydrogen bonding patterns (B. Gowda et al., 2007).
properties
IUPAC Name |
N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-5-3-8-15(12(11)2)20-10-16(19)18-14-7-4-6-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRDKRDMDVSETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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